硝酸氨基乙酯

描述

Aminoethyl nitrate has been identified as a novel organic mononitrate with significant potency and a unique profile that sets it apart from most organic nitrates. Unlike its counterparts, aminoethyl nitrate does not induce mitochondrial oxidative stress, nor does it lead to the development of tolerance or endothelial dysfunction, which are common issues associated with long-term use of organic nitrates. This compound induces vasorelaxation by activating soluble guanylate cyclase, a mechanism shared by all nitrates. However, its lack of cross-tolerance to nitroglycerin or acetylcholine after in vivo treatment makes it a promising candidate for clinical use .

Synthesis Analysis

The synthesis of aminoethyl nitrate has not been directly detailed in the provided papers. However, a related compound, 1-amino-3-dodecyl-1,2,3-triazolium nitrate, was synthesized through a four-step process involving addition-elimination, cyclization, alkylation, and metathesis. The synthesis was optimized by investigating various reaction parameters such as stoichiometry, reaction temperature, and time . This approach to synthesizing aminoalkyl nitrates could potentially be adapted for the synthesis of aminoethyl nitrate.

Molecular Structure Analysis

While the molecular structure of aminoethyl nitrate is not explicitly discussed, the structure of a similar compound, 5-aminotetrazolium nitrate, was determined using X-ray crystallography. The crystalline state of this compound was characterized, providing insights into the molecular arrangement and stability . This information could be relevant when considering the structural dynamics of aminoethyl nitrate.

Chemical Reactions Analysis

The chemical reactions of aminoethyl nitrate have not been elaborated upon in the provided papers. However, the general behavior of organic nitrates, including their ability to induce vasorelaxation through the activation of soluble guanylate cyclase, is well-documented . The chemical reactions of related energetic salts synthesized from N-aminoazoles have been studied, which could offer some parallels to the reactivity of aminoethyl nitrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoethyl nitrate are not directly reported. However, the properties of other amino acid nitrates have been systematically studied, including their combustion and formation enthalpies, thermal behavior, and spectral data. These studies have provided insights into the thermodynamics and potential optoelectronic applications of amino acid nitrates . The energetic surfactant 1-amino-3-dodecyl-1,2,3-triazolium nitrate's physical and chemical properties were measured, which could be somewhat indicative of the properties of aminoethyl nitrate .

科学研究应用

硝酸氨基乙酯的新特性

硝酸氨基乙酯已被描述为一种新型有机单硝酸酯。它以其高功效而不诱导线粒体氧化应激而著称。与其他有机硝酸酯不同,它在体内治疗后不会对硝酸甘油或内皮依赖性激动剂乙酰胆碱表现出交叉耐受性。它通过激活可溶性鸟苷酸环化酶来实现血管舒张,表明其作为一种更有效的临床用有机硝酸酯的潜力,而没有氧化应激或内皮功能障碍的常见缺点 (Bauersachs,2009 年)。

血管舒张潜力和应用

硝酸氨基乙酯单独或与其他心血管药物联合使用时均表现出显着的血管舒张潜力。值得注意的是,它不会刺激线粒体氧化应激,这是其他有机硝酸酯的一个常见问题。由于其有效的血管舒张作用和不诱导氧化应激,以及与其他心血管药物联合使用时的协同作用,它在治疗心血管疾病方面显示出前景 (Oelze 等,2017 年)。

杂交药物开发

硝酸氨基乙酯已被用于开发新的有机硝酸酯杂交分子,如 CLC-3000,它将硝酸根部分的 NO 捐赠活性与其他药物活性相结合。这种创新方法允许将血管扩张特性与其他治疗作用相结合,有可能为缺血性心脏病等疾病带来新的治疗方法,同时最大限度地减少通常与硝酸盐相关的副作用 (Pfeffer 等,2014 年)。

未来方向

While there is no conclusive epidemiological evidence to date supporting dietary nitrate intake reducing blood pressure, a number of studies have shown that increased consumption of fruits and vegetables reduces systolic and diastolic blood pressure . This suggests that Aminoethyl nitrate and other nitrates could potentially be used in dietary interventions to improve cardiovascular health.

属性

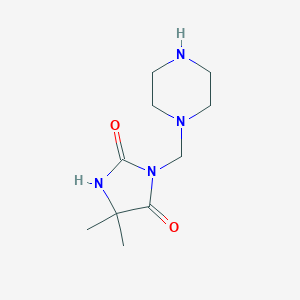

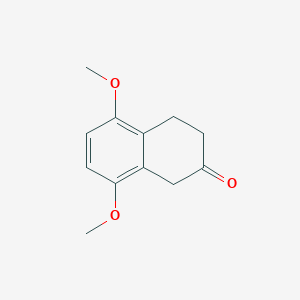

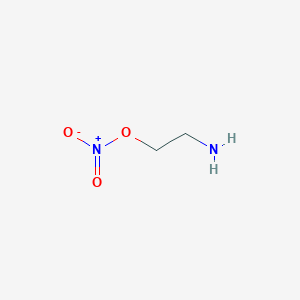

IUPAC Name |

2-aminoethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTZJUQNSSLNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214846 | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminoethyl nitrate | |

CAS RN |

646-02-6 | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoethyl nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOETHYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。